molecular formula C10H19NO2 B14200422 Methyl 2,2-diethylpyrrolidine-1-carboxylate CAS No. 919286-35-4

Methyl 2,2-diethylpyrrolidine-1-carboxylate

Cat. No.: B14200422
CAS No.: 919286-35-4
M. Wt: 185.26 g/mol
InChI Key: DTWIEZPYAMEURQ-UHFFFAOYSA-N
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Description

Methyl 2,2-diethylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many natural products and pharmaceuticals. The presence of the methyl ester group and the diethyl substitution on the pyrrolidine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-diethylpyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2,2-diethylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions in an organic solvent like dichloromethane. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-diethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols can replace the methoxy group to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Methyl 2,2-diethylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

    Industry: Used as an intermediate in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2,2-diethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The diethyl substitution and the ester group play a crucial role in determining the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-dimethylpyrrolidine-1-carboxylate: Similar structure but with dimethyl substitution instead of diethyl.

    Ethyl 2,2-diethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    2,2-Diethylpyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2,2-diethylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

919286-35-4

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2,2-diethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-4-10(5-2)7-6-8-11(10)9(12)13-3/h4-8H2,1-3H3

InChI Key

DTWIEZPYAMEURQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCN1C(=O)OC)CC

Origin of Product

United States

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